p-Benzoquinone p-Benzoquinone 1,4-benzoquinone is the simplest member of the class of 1,4-benzoquinones, obtained by the formal oxidation of hydroquinone to the corresponding diketone. It is a metabolite of benzene. It has a role as a cofactor, a human xenobiotic metabolite and a mouse metabolite.
Quinone, also known as benzoquinone or 1, 4-benzochinon, belongs to the class of organic compounds known as p-benzoquinones. These are benzoquinones where the two C=O groups are attached at the 1- and 4-positions, respectively. Quinone exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Quinone has been found throughout most human tissues, and has also been primarily detected in urine. Within the cell, quinone is primarily located in the mitochondria and cytoplasm. Quinone exists in all eukaryotes, ranging from yeast to humans. Quinone participates in a number of enzymatic reactions. In particular, L-Dihydroorotic acid and quinone can be converted into orotic acid; which is mediated by the enzyme dihydroorotate dehydrogenase (quinone), mitochondrial. In addition, Dihydroxyacetone phosphate and quinone can be converted into glycerol 3-phosphate and hydroquinone; which is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase, mitochondrial. In humans, quinone is involved in the glycerolipid metabolism pathway, the riboflavin metabolism pathway, the glycerol phosphate shuttle pathway, and the D-glyceric acidura pathway. Quinone is also involved in several metabolic disorders, some of which include Beta ureidopropionase deficiency, the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, dihydropyrimidinase deficiency, and glycerol kinase deficiency. Outside of the human body, quinone can be found in anise, barley, and olive. This makes quinone a potential biomarker for the consumption of these food products. Quinone is a potentially toxic compound.
Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical.
Brand Name: Vulcanchem
CAS No.: 106-51-4
VCID: VC0044022
InChI: InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H
SMILES: C1=CC(=O)C=CC1=O
Molecular Formula: C6H4O2
Molecular Weight: 108.09 g/mol

p-Benzoquinone

CAS No.: 106-51-4

Reference Standards

VCID: VC0044022

Molecular Formula: C6H4O2

Molecular Weight: 108.09 g/mol

p-Benzoquinone - 106-51-4

CAS No. 106-51-4
Product Name p-Benzoquinone
Molecular Formula C6H4O2
Molecular Weight 108.09 g/mol
IUPAC Name cyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H
Standard InChIKey AZQWKYJCGOJGHM-UHFFFAOYSA-N
SMILES C1=CC(=O)C=CC1=O
Canonical SMILES C1=CC(=O)C=CC1=O
Boiling Point SUBLIMES (NTP, 1992)
~180 °C
Sublimes
Colorform YELLOW MONOCLINIC PRISMS FROM WATER OR PETROLEUM ETHER
Greenish-yellowish solid
Pale-yellow solid.
Density 1.318 at 68 °F (USCG, 1999)
1.318 AT 20 °C/4 °C
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
1.32
Flash Point 559 °F (NTP, 1992)
100-200 °F (38-93 °C) (CLOSED CUP)
38-93 °C
100-200°F
Melting Point 240.3 °F (NTP, 1992)
115.7 °C
115.7°C
116 °C
240°F
Physical Description Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical.
Solid
YELLOW CRYSTALS WITH PUNGENT ODOUR. CAN SUBLIME EVEN AT ROOM TEMPERATURE.
Pale-yellow solid with an acrid, chlorine-like odor.
Description 1,4-benzoquinone is the simplest member of the class of 1,4-benzoquinones, obtained by the formal oxidation of hydroquinone to the corresponding diketone. It is a metabolite of benzene. It has a role as a cofactor, a human xenobiotic metabolite and a mouse metabolite.
Quinone, also known as benzoquinone or 1, 4-benzochinon, belongs to the class of organic compounds known as p-benzoquinones. These are benzoquinones where the two C=O groups are attached at the 1- and 4-positions, respectively. Quinone exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Quinone has been found throughout most human tissues, and has also been primarily detected in urine. Within the cell, quinone is primarily located in the mitochondria and cytoplasm. Quinone exists in all eukaryotes, ranging from yeast to humans. Quinone participates in a number of enzymatic reactions. In particular, L-Dihydroorotic acid and quinone can be converted into orotic acid; which is mediated by the enzyme dihydroorotate dehydrogenase (quinone), mitochondrial. In addition, Dihydroxyacetone phosphate and quinone can be converted into glycerol 3-phosphate and hydroquinone; which is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase, mitochondrial. In humans, quinone is involved in the glycerolipid metabolism pathway, the riboflavin metabolism pathway, the glycerol phosphate shuttle pathway, and the D-glyceric acidura pathway. Quinone is also involved in several metabolic disorders, some of which include Beta ureidopropionase deficiency, the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, dihydropyrimidinase deficiency, and glycerol kinase deficiency. Outside of the human body, quinone can be found in anise, barley, and olive. This makes quinone a potential biomarker for the consumption of these food products. Quinone is a potentially toxic compound.
Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical.
Shelf Life May darken on standing.
Solubility Slightly soluble (NTP, 1992)
SOL IN ALKALIES, HOT PETROLEUM ETHER
> 10% in ether
> 10% in ethanol
Water solubility = 1.113X10+4 mg/l @ 18 °C
11.1 mg/mL at 18 °C
Solubility in water: poor
Slight
Synonyms 1,4-benzoquinone
2,5-cyclohexadiene-1,4-dione
benzoquinone
NSC-36324
NSC36324
p-benzoquinone
para-benzoquinone
quinone
Vapor Density 3.7 (Air= 1)
Relative vapor density (air = 1): 3.7
Vapor Pressure 0.1 mm Hg at 77 °F (NIOSH, 2016)
0.09 mmHg
0.1 MM HG AT 25 °C
Vapor pressure, Pa at 20 °C: 12
(77°F): 0.1 mmHg
PubChem Compound 4650
Last Modified Nov 11 2021
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